molecular formula C6H8ClNO4 B1497772 Ethyl gamma-chloro-alpha-oximinoacetoacetate CAS No. 50382-11-1

Ethyl gamma-chloro-alpha-oximinoacetoacetate

Cat. No.: B1497772
CAS No.: 50382-11-1
M. Wt: 193.58 g/mol
InChI Key: CBVFCYWSRGHDSR-SNAWJCMRSA-N
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Description

Ethyl gamma-chloro-alpha-oximinoacetoacetate is a versatile chemical compound used in various scientific research applications. It is known for its unique properties, making it valuable in fields such as drug synthesis, organic chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl gamma-chloro-alpha-oximinoacetoacetate typically involves the reaction of ethyl acetoacetate with appropriate reagents to introduce the gamma-chloro and alpha-oximino groups. One common method includes the use of ethyl acetoacetate and ethyl diazoacetate in the presence of a catalyst such as molybdenum(VI) dichloride dioxide . The reaction conditions often involve mild temperatures and specific solvents to ensure high yields and selectivity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve large-scale batch reactions using similar reagents and catalysts. The process is optimized for efficiency and cost-effectiveness, ensuring the compound is produced in sufficient quantities for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl gamma-chloro-alpha-oximinoacetoacetate undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions are common, where the gamma-chloro group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl gamma-chloro-alpha-oximinoacetoacetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Utilized in the development of pharmaceuticals and therapeutic agents.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl gamma-chloro-alpha-oximinoacetoacetate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an inhibitor or activator of certain enzymes, affecting metabolic processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A precursor in the synthesis of ethyl gamma-chloro-alpha-oximinoacetoacetate, widely used in organic synthesis.

    Methyl acetoacetate: Similar in structure and reactivity, used in similar applications.

    Diethyl malonate: Another ester used in organic synthesis, often compared with ethyl acetoacetate.

Uniqueness

This compound is unique due to its specific functional groups, which confer distinct reactivity and applications. The presence of the gamma-chloro and alpha-oximino groups allows for unique chemical transformations and interactions not possible with simpler esters like ethyl acetoacetate or diethyl malonate .

Properties

IUPAC Name

ethyl (E)-4-chloro-3-hydroxy-2-nitrosobut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClNO4/c1-2-12-6(10)5(8-11)4(9)3-7/h9H,2-3H2,1H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBVFCYWSRGHDSR-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(CCl)O)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C(/CCl)\O)/N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201250220
Record name Ethyl 4-chloro-2-(hydroxyimino)-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201250220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50382-11-1
Record name Ethyl 4-chloro-2-(hydroxyimino)-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201250220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4-chloro-2-(hydroxyimino)-3-oxobutyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.410
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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